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Introduction

Ceftriaxone is a sterile, semisynthetic, broad-spectrum third-generation cephalosporin
antibiotic renowned for its potent bactericidal activity against a wide range of Gram-positive and
Gram-negative bacteria.[1][2] Administered parenterally, it is distinguished by an exceptionally
long plasma elimination half-life, allowing for once-daily dosing regimens in many indications.
[3] This guide provides a comprehensive overview of the chemical structure, physicochemical
properties, mechanism of action, pharmacokinetics, and analytical methodologies pertinent to
Ceftriaxone, intended for professionals in pharmaceutical research and development.

Chemical Structure and Physicochemical Properties

Ceftriaxone is chemically designated as (6R,7R)-7-[2-(2-Amino-4-thiazolyl)glyoxylamido]-8-
oxo-3-[[(1,2,5,6-tetrahydro-2-methyl-5,6-dioxo-as-triazin-3-yl)thiomethyl]-5-thia- 1-
azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 72-(Z2)-(O-methyloxime), disodium salt,
sesquaterhydrate.[4] Its structure features a beta-lactam ring fused to a dihydrothiazine ring,
characteristic of cephalosporins, with two principal side chains that determine its antimicrobial
spectrum and pharmacokinetic profile. The syn-configuration of the methoxy oxime moiety
confers notable stability against beta-lactamase enzymes.
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Chemical Structure of Ceftriaxone

Figure 1: Chemical Structure of Ceftriaxone

Physicochemical Data

Click to download full resolution via product page

The key physicochemical properties of Ceftriaxone sodium are summarized in the table below.

This data is critical for formulation development, stability testing, and analytical method design.

Property

Value

References

Chemical Formula

C1sH16NsNa207S3¢3.5H20

[4]

Molecular Weight 661.59 g/mol [4]
White to yellowish-orange

Appearance _ [41[5]
crystalline powder
Readily soluble in water,

Solubility sparingly soluble in methanol, [41051617]

very slightly soluble in ethanol.

pH (1% aqueous solution)

Approximately 6.7

[4]115]

pKa

3.19, 4.17

[8]

Sodium Content

~83 mg (3.6 mEQq) per gram of

ceftriaxone activity

[4]115]

Pharmacology

Mechanism of Action

© 2025 BenchChem. All rights reserved. 2/13

Tech Support


https://www.benchchem.com/product/b1232239?utm_src=pdf-body-img
https://www.benchchem.com/product/b1232239?utm_src=pdf-body
https://www.benchchem.com/product/b1232239?utm_src=pdf-body
https://dailymed.nlm.nih.gov/dailymed/fda/fdaDrugXsl.cfm?setid=8351aa37-552d-471d-b293-c564dcb6ec29
https://dailymed.nlm.nih.gov/dailymed/fda/fdaDrugXsl.cfm?setid=8351aa37-552d-471d-b293-c564dcb6ec29
https://dailymed.nlm.nih.gov/dailymed/fda/fdaDrugXsl.cfm?setid=8351aa37-552d-471d-b293-c564dcb6ec29
https://www.accessdata.fda.gov/drugsatfda_docs/label/2014/065169s022lbl.pdf
https://dailymed.nlm.nih.gov/dailymed/fda/fdaDrugXsl.cfm?setid=8351aa37-552d-471d-b293-c564dcb6ec29
https://www.accessdata.fda.gov/drugsatfda_docs/label/2014/065169s022lbl.pdf
https://www.medsafe.govt.nz/profs/datasheet/c/ceftriaxoneinjDEVA.pdf
https://www.baxter.ca/sites/g/files/ebysai1431/files/2020-06/Ceftriaxone%20Injection%20USP_EN.pdf
https://dailymed.nlm.nih.gov/dailymed/fda/fdaDrugXsl.cfm?setid=8351aa37-552d-471d-b293-c564dcb6ec29
https://www.accessdata.fda.gov/drugsatfda_docs/label/2014/065169s022lbl.pdf
https://academic.oup.com/chromsci/article/60/3/260/6299802
https://dailymed.nlm.nih.gov/dailymed/fda/fdaDrugXsl.cfm?setid=8351aa37-552d-471d-b293-c564dcb6ec29
https://www.accessdata.fda.gov/drugsatfda_docs/label/2014/065169s022lbl.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1232239?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Ceftriaxone exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[9]
This process is mediated through the binding of Ceftriaxone to penicillin-binding proteins
(PBPs), which are essential transpeptidases involved in the final step of peptidoglycan
synthesis.[2][10] The beta-lactam ring of Ceftriaxone mimics the D-alanyl-D-alanine moiety of
the natural substrate for these enzymes.[2] This binding inactivates the PBPs, preventing the
cross-linking of peptidoglycan chains, which ultimately leads to the weakening of the cell wall
and subsequent cell lysis.[1][2]
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Figure 2: Ceftriaxone's Mechanism of Action

Mechanism of Resistance

Bacterial resistance to Ceftriaxone primarily occurs through three mechanisms:

o Hydrolysis by beta-lactamases: Production of enzymes (penicillinases and
cephalosporinases) that cleave the beta-lactam ring, inactivating the antibiotic.[9]
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« Alteration of penicillin-binding proteins (PBPs): Modifications in the structure of PBPs reduce

their affinity for Ceftriaxone.[9]

o Decreased permeability: Changes in the bacterial outer membrane can restrict the entry of

Ceftriaxone into the cell.[9]

Pharmacokinetics

Ceftriaxone exhibits a unique pharmacokinetic profile characterized by a long elimination half-

life. It is not metabolized in the body and is excreted as an unchanged drug through both renal

and biliary pathways.[3]

| Kineti : lthy Adul

Parameter Value (after 1g IV dose) References
Elimination Half-Life (t%2) 5.8 - 8.7 hours [3]
Peak Plasma Concentration
~151 ug/mL [11]

(Cmax)
Apparent Volume of

o 90+£11L [10]
Distribution (Vd)
Plasma Clearance (CLp) 1,007 £ 130 mL/h [10]
Protein Binding Reversibly bound to albumin [9][12]

Renal Excretion (% of dose)

33-67%

[3]

Biliary Excretion (% of dose)

Remainder of the dose

[3]

Adverse Drug Reactions

Common adverse effects include localized reactions at the injection site, gastrointestinal

disturbances, and hypersensitivity reactions.[4] A significant, though less common, adverse

event is neurotoxicity, which can manifest as encephalopathy, myoclonus, and seizures.[9][13]

Proposed Mechanism of Neurotoxicity
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The neurotoxicity of beta-lactam antibiotics, including Ceftriaxone, is thought to be mediated
primarily through the antagonism of the y-aminobutyric acid (GABA) type A (GABA-A) receptor.
[1][9] The structural similarity between the beta-lactam ring and the GABA neurotransmitter
allows Ceftriaxone to competitively inhibit GABA binding, leading to reduced inhibitory
neurotransmission and a state of neuronal hyperexcitability.[1][13]
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Figure 3: Proposed Mechanism of Ceftriaxone-Induced Neurotoxicity

Experimental Protocols
Synthesis of Ceftriaxone Sodium (One-Pot Method)

This protocol outlines a general one-pot synthesis method for Ceftriaxone sodium, derived
from common patent literature.

Decolorize, Filter,
and Crystallize

Add Sodium Acetate
for Salt Formation

7-ACA & Triazine Ring i Intermediate: 7-ACT n \oxir 2:‘(: :\:ranan H React with
in Organic Solvent A (Organic Solution) ¢ |\I/e » e'r Organic Base
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Figure 4: General Workflow for Ceftriaxone Sodium Synthesis
Methodology:

e Step 1: Formation of 7-ACT: 7-amino-cephalosporanic acid (7-ACA) is reacted with a triazine
ring compound in an organic solvent (e.g., dimethyl carbonate) in the presence of a catalyst
to form 7-amino-3-[(2,5-dihydro-6-hydroxy-2-methyl-5-0x0-1,2,4-triazin-3-yl)thiomethyl]-3-
cephem-4-carboxylic acid (7-ACT). The product is typically retained as an organic solution.
[2][14]

o Step 2: Acylation: To the organic solution of 7-ACT, a second organic solvent, water, an
antioxidant, and an activated ester of the side chain, such as 2-(2-Amino-4-thiazolyl)-2-
methoxyiminoacetic acid, thiobenzothiazole ester (AE active ester), are added.[2][14][15]

o Step 3: Reaction and Salt Formation: The mixture is reacted in the presence of an organic
base (e.qg., triethylamine). Following the reaction, a salt-forming agent like sodium acetate is
introduced to form Ceftriaxone sodium.[14][15]

o Step 4: Purification and Isolation: The aqueous phase is separated, decolorized with
activated carbon, and filtered. A water-soluble organic solvent is then added to induce
crystallization. The resulting crystals are washed and dried to yield the final Ceftriaxone
sodium product.[14][16]

Stability-Indicating HPLC Method

This method is designed to quantify Ceftriaxone in the presence of its degradation products.

Chromatographic Conditions:
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Parameter Condition References

C18 (e.g., 250 x 4.6 mm, 5
Column [12][17]

pm)

Mixture of an aqueous buffer
(e.g., potassium phosphate,
] pH 7.0) and an organic
Mobile Phase B [8][12][17]
modifier (e.g., methanol or
ethanol). Example ratio: 77:23

(v/v) buffer:methanol.

Flow Rate 0.9 - 1.15 mL/min [8][12]
Detection Wavelength 230 - 260 nm [81[12]
Injection Volume 10-20 uL [8][18]

| Column Temperature | Ambient or 25°C |[8] |
Procedure:

o Standard Solution Preparation: Prepare a stock solution of Ceftriaxone reference standard
in the mobile phase. Create a series of dilutions to generate a calibration curve (e.g., 20-120

pg/mL).

o Sample Preparation: Reconstitute the Ceftriaxone for injection sample as directed. Dilute an
appropriate volume with the mobile phase to a concentration within the linear range of the
calibration curve.

e Analysis: Inject the standard and sample solutions into the HPLC system.

¢ Quantification: Calculate the concentration of Ceftriaxone in the sample by comparing its
peak area to the calibration curve.

Forced Degradation Study Protocol (as per ICH
Guidelines)
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Forced degradation studies are essential to establish the inherent stability of the drug

substance and to develop stability-indicating analytical methods.[19][20]

Procedure:

Prepare Stock Solution: Prepare a stock solution of Ceftriaxone (e.g., 1 mg/mL) in a suitable
solvent (e.g., water).[21]

Acid Hydrolysis: Mix a 2 mL aliquot of the stock solution with 10 mL of 0.1 N HCI. Allow to
stand at room temperature for 1 hour. Neutralize the solution before analysis.[21]

Alkaline Hydrolysis: Mix a 2 mL aliquot of the stock solution with 10 mL of 0.1 N NaOH. Allow
to stand at room temperature for 1 hour. Neutralize the solution before analysis.[21]

Oxidative Degradation: Mix a 2 mL aliquot of the stock solution with 10 mL of 5% H20:2. Allow
to stand at room temperature for 1 hour.[21]

Photolytic Degradation: Expose a solution of the drug (e.g., 20 pg/mL) to a minimum of 1.2
million lux hours and 200 watt hours/square meter of UV/Vis light. A dark control sample
should be stored under the same conditions but protected from light.[19][21][22]

Analysis: Analyze all stressed samples and a non-degraded control using a validated
stability-indicating HPLC method (as described in 6.2).

Evaluation: Assess the percentage of degradation and ensure that the degradation product
peaks are well-resolved from the parent drug peak. The target degradation is typically
between 5-20%.[20]

Antimicrobial Susceptibility Testing: Disk Diffusion
(Kirby-Bauer) Method

This method provides a qualitative assessment of bacterial susceptibility to Ceftriaxone.
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Figure 5: Workflow for Disk Diffusion Susceptibility Testing

Methodology:

¢ Inoculum Preparation: Prepare a bacterial suspension from 4-5 colonies, adjusting its
turbidity to match a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).[23][24]

« Plate Inoculation: Using a sterile cotton swab, evenly streak the standardized inoculum over
the entire surface of a Mueller-Hinton agar plate.[23][24]

o Disk Application: Aseptically place a 30 ug Ceftriaxone disk onto the inoculated agar
surface. Gently press the disk to ensure complete contact.[23]
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e Incubation: Invert the plates and incubate at 37°C for 16-18 hours.[23]

o Result Interpretation: Measure the diameter of the zone of complete growth inhibition around
the disk in millimeters. Interpret the results based on established clinical breakpoints (e.qg.,
for many organisms, =21 mm is susceptible, 14-20 mm is intermediate, and <13 mm is
resistant).[23]

Antimicrobial Susceptibility Testing: Broth Microdilution
(MIC Determination)

This method provides a quantitative measure of the minimum inhibitory concentration (MIC).
Methodology:

o Prepare Antibiotic Dilutions: Perform a serial two-fold dilution of a Ceftriaxone stock solution
in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth. Each well will contain
100 pL of a specific antibiotic concentration.[25][26]

e Prepare Inoculum: Dilute a standardized bacterial suspension (0.5 McFarland) to achieve a
final concentration of approximately 5 x 10> CFU/mL in each well after inoculation.[25]

¢ Inoculation: Add 5 pL of the standardized bacterial inoculum to each well (except for the
sterility control well).[25]

o Controls: Include a positive control (broth with bacteria, no antibiotic) and a negative/sterility
control (broth only).[26]

¢ Incubation: Incubate the plate at 37°C for 18-24 hours.[26][27]

o MIC Determination: The MIC is the lowest concentration of Ceftriaxone that completely
inhibits visible bacterial growth.[25][26]

Conclusion

Ceftriaxone remains a cornerstone of antibacterial therapy due to its broad spectrum of activity
and favorable pharmacokinetic profile. A thorough understanding of its chemical structure,
physicochemical properties, and pharmacological characteristics is paramount for its effective
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and safe use in clinical practice and for the development of new formulations and delivery
systems. The experimental protocols provided herein offer a standardized framework for the
analysis, stability testing, and microbiological evaluation of this critical antibiotic.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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